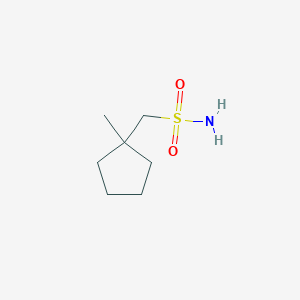
(1-Methylcyclopentyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylcyclopentyl)methanesulfonamide is an organic compound with the molecular formula C₇H₁₅NO₂S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a cyclopentane ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclopentyl)methanesulfonamide typically involves the reaction of 1-methylcyclopentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonamide by treatment with ammonia or an amine .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Methylcyclopentyl)methanesulfonamide undergoes various chemical reactions, including:
N-Alkylation: The sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base.
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidative conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
N-Alkylation: Alkyl halides, bases such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
N-Alkylation: N-alkylated sulfonamides.
Oxidation: Sulfonic acids.
Substitution: Substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
(1-Methylcyclopentyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Methylcyclopentyl)methanesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the cyclopentane ring.
N-Methylmethanesulfonamide: Similar structure but with a methyl group attached to the nitrogen atom instead of the cyclopentane ring.
Cyclopentylmethanesulfonamide: Similar structure but without the methyl substitution on the cyclopentane ring.
Uniqueness: (1-Methylcyclopentyl)methanesulfonamide is unique due to the presence of both a cyclopentane ring and a methyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other sulfonamides .
Eigenschaften
Molekularformel |
C7H15NO2S |
|---|---|
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
(1-methylcyclopentyl)methanesulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-7(4-2-3-5-7)6-11(8,9)10/h2-6H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
ZPBQJDXXGIGOCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B13186187.png)
![N-[(Azepan-3-yl)methyl]methanesulfonamide](/img/structure/B13186188.png)

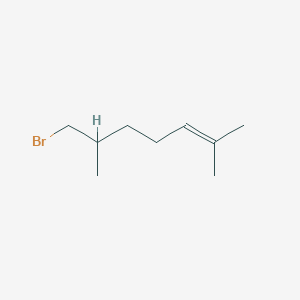



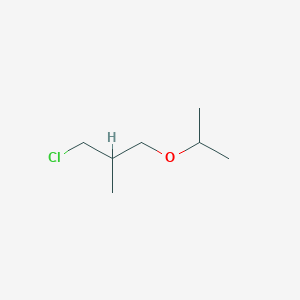
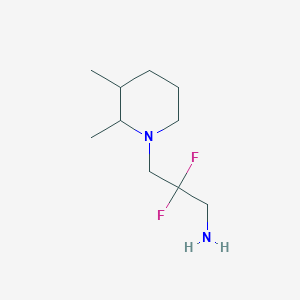
methanol](/img/structure/B13186258.png)
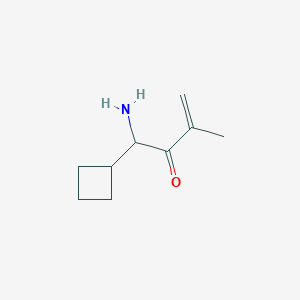

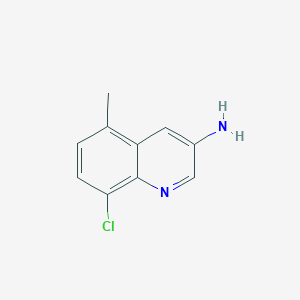
![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
